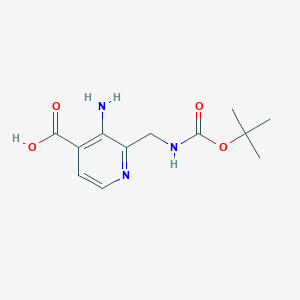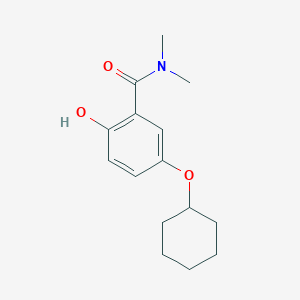
4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a dioxolane moiety and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde typically involves the reaction of pyridine-4-carboxaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluene sulfonic acid. The reaction is carried out in a solvent like benzene or toluene, and a Dean-Stark apparatus is used to remove water azeotropically from the reaction mixture. The product is then isolated and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: 4-(1,3-Dioxolan-2-YL)pyridine-2-carboxylic acid.
Reduction: 4-(1,3-Dioxolan-2-YL)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The dioxolane moiety can act as a protecting group for the aldehyde, influencing the compound’s reactivity and stability. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
4-(1,3-Dioxolan-2-yl)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane: Contains a boron atom, which can participate in different types of chemical reactions compared to the aldehyde group.
Uniqueness: 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde is unique due to the presence of both the dioxolane and aldehyde functional groups. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
4-(1,3-dioxolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-6-8-5-7(1-2-10-8)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2 |
Clé InChI |
LPPKIOBPMANXNM-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC(=NC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


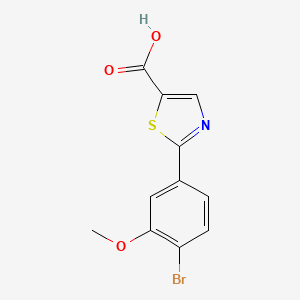

![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)
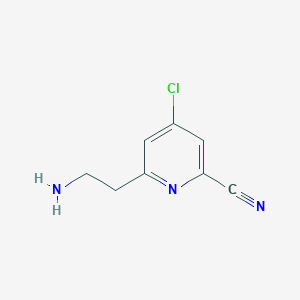
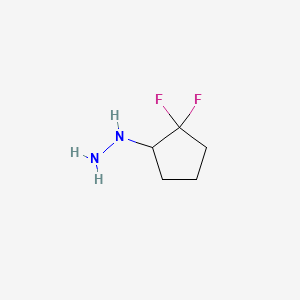
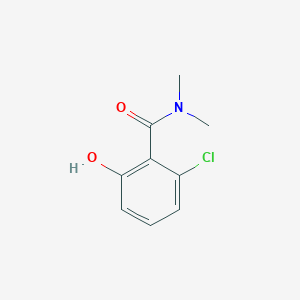

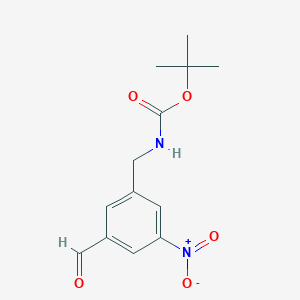
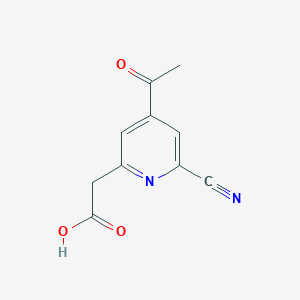
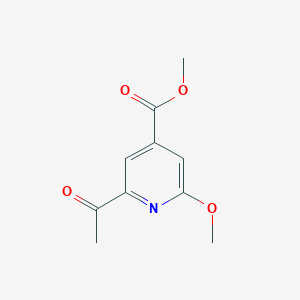
![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
